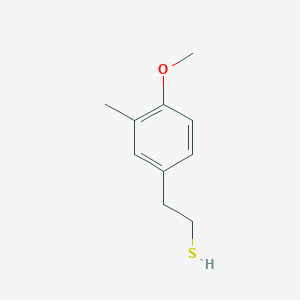

2-(4-Methoxy-3-methylphenyl)ethanethiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxy-3-methylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-8-7-9(5-6-12)3-4-10(8)11-2/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILHHOPZVXPKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCS)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 2 4 Methoxy 3 Methylphenyl Ethanethiol Reactivity

Reactions Involving the Terminal Thiol (-SH) Functional Group

The sulfur atom of the thiol group, with its lone pairs of electrons and its ability to exist in various oxidation states, is the primary center of reactivity in many transformations.

Nucleophilic Reactivity and Addition Reactions

The thiol group of 2-(4-methoxy-3-methylphenyl)ethanethiol exhibits potent nucleophilic character. Thiols are generally more nucleophilic than their alcohol counterparts due to the greater polarizability and lower electronegativity of sulfur compared to oxygen. This enhanced nucleophilicity allows them to participate in a variety of addition reactions, most notably the Michael addition. acs.orgresearchgate.net

In a typical Michael addition, the thiol, acting as a nucleophile, adds to an α,β-unsaturated carbonyl compound (an enone or enal). The reaction is often catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. This anion then attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. rsc.org

The general mechanism for the base-catalyzed Michael addition of a thiol to an α,β-unsaturated ketone is as follows:

Deprotonation: A base removes the acidic proton from the thiol, forming a thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the α,β-unsaturated ketone.

Protonation: The resulting enolate is protonated to give the final 1,4-addition product. researchgate.net

Thiols are effective nucleophiles for bioconjugation reactions due to their high nucleophilicity when compared to primary or secondary amino groups in peptides and related biomolecules. acs.org The 1,4-conjugate addition, also known as the Michael addition, is a widely used synthetic transformation. acs.org While initially established with carbon-centered nucleophiles, the use of heteronucleophiles like thiols has become prominent due to their enhanced reaction efficiency. acs.orgnih.gov

Table 1: Examples of Nucleophilic Addition Reactions with Thiols This table is illustrative and provides general examples of thiol reactivity.

| Reactant 1 (Thiol) | Reactant 2 (Electrophile) | Reaction Type | Product Type |

|---|---|---|---|

| This compound | Methyl acrylate | Michael Addition | Thioether |

| This compound | Cyclohexenone | Michael Addition | 3-(2-(4-methoxy-3-methylphenyl)ethylthio)cyclohexan-1-one |

Pathways of Oxidation to Sulfur-Containing Derivatives

The sulfur atom in this compound can be readily oxidized to various higher oxidation states, leading to a range of sulfur-containing derivatives. The product of the oxidation depends on the strength of the oxidizing agent used. wikipedia.org

Disulfides: Mild oxidizing agents, such as hydrogen peroxide or iodine, typically convert thiols to disulfides through the formation of a sulfur-sulfur bond. This reaction is a common metabolic process and is readily reversible. wikipedia.org

Sulfinic Acids: Stronger oxidizing agents, like nitric acid or potassium permanganate (B83412), can oxidize the thiol further to a sulfinic acid.

Sulfonic Acids: The use of very strong oxidizing agents, such as potassium permanganate in a more vigorous reaction, can lead to the highest oxidation state for sulfur in this context, the sulfonic acid. wikipedia.org

Table 2: Oxidation Products of Thiols

| Starting Material | Oxidizing Agent | Product | Sulfur Oxidation State |

|---|---|---|---|

| This compound | H₂O₂ (mild) | Bis(2-(4-methoxy-3-methylphenyl)ethyl) disulfide | -1 |

| This compound | HNO₃ (strong) | 2-(4-Methoxy-3-methylphenyl)ethanesulfinic acid | +2 |

| This compound | KMnO₄ (vigorous) | 2-(4-Methoxy-3-methylphenyl)ethanesulfonic acid | +4 |

Thioacetalization and Thionium (B1214772) Ion Formation

Thiols, including this compound, react with aldehydes and ketones in the presence of an acid catalyst to form thioacetals. nih.gov Thioacetals are the sulfur analogs of acetals and are valuable protecting groups for carbonyl compounds due to their stability towards both acidic and basic conditions.

The formation of a thioacetal proceeds through a two-step mechanism:

Hemithioacetal Formation: The thiol adds to the protonated carbonyl group to form a hemithioacetal.

Thioacetal Formation: A second molecule of the thiol displaces the hydroxyl group of the hemithioacetal to form the stable thioacetal.

Thioacetals can be further activated to form thionium ions. rsc.org A thionium ion is a resonance-stabilized cation in which a positive charge is shared between a carbon and a sulfur atom. These species are highly electrophilic and can participate in a variety of carbon-carbon bond-forming reactions. The formation of a thionium ion typically involves the removal of one of the sulfur groups from the thioacetal by a Lewis acid or other activating agent. rsc.org

Transformations of the Substituted Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic attack, and the methoxy (B1213986) group can be selectively demethylated.

Patterns of Electrophilic Aromatic Substitution

The aromatic ring of this compound contains two activating substituents: a methoxy group (-OCH₃) and a methyl group (-CH₃). Both of these groups are electron-donating and direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgorganicchemistrytutor.comyoutube.comwikipedia.orglibretexts.org

The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.orgorganicchemistrytutor.comyoutube.com The methyl group is a weakly activating, ortho, para-director through an inductive effect. libretexts.org

Given the positions of the existing substituents, the potential sites for electrophilic attack are C2, C5, and C6. The directing effects of the methoxy and methyl groups reinforce each other, strongly favoring substitution at the C5 and C2 positions, which are ortho to the powerful methoxy director and meta and ortho to the methyl group, respectively. Steric hindrance from the existing substituents may influence the regioselectivity of the reaction, often favoring the less hindered position. organicchemistrytutor.comyoutube.com

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | +R > -I (Resonance donating) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | +I (Inductive donating) | Weakly Activating | Ortho, Para |

Selective Demethylation Reactions of the Methoxy Group Utilizing Lewis Acids (e.g., Boron Tribromide, Aluminum Chloride in conjunction with ethanethiol)

The methoxy group on the aromatic ring can be selectively cleaved to reveal a phenolic hydroxyl group. This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or a combination of aluminum chloride (AlCl₃) and a thiol like ethanethiol (B150549). rsc.orggoogleapis.comgoogle.comchem-station.com

Boron Tribromide (BBr₃): Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers. orgsyn.orgmdma.ch The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of methyl bromide and an aryloxy-dibromoborane intermediate. Subsequent hydrolysis yields the desired phenol. chem-station.commdma.ch These reactions are often carried out at low temperatures to control reactivity. chem-station.com

Aluminum Chloride (AlCl₃) and Ethanethiol: A combination of aluminum chloride and a soft nucleophile like ethanethiol is also effective for the demethylation of aryl methyl ethers. rsc.orggoogleapis.comhakon-art.com In this system, the AlCl₃ acts as a Lewis acid to activate the ether, while the ethanethiolate, formed in situ, serves as the nucleophile to attack the methyl group. This method can offer improved selectivity in some cases. rsc.org The use of other thiols, such as odorless long-chain thiols, has also been explored to mitigate the malodor of ethanethiol. hakon-art.com

Table 4: Reagents for Selective Demethylation of Aryl Methoxy Ethers

| Reagent(s) | General Reaction Conditions | Key Mechanistic Feature |

|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), often at low temperatures | Strong Lewis acid activation followed by nucleophilic attack by bromide. chem-station.commdma.ch |

| Aluminum Chloride (AlCl₃) / Ethanethiol (EtSH) | Inert solvent, variable temperature | Lewis acid activation by AlCl₃, nucleophilic demethylation by ethanethiolate. rsc.orggoogleapis.com |

Reactivity Profiling of the Ethane (B1197151) Linker

Detailed research findings indicate that the ethane linker can participate in several key reaction types, primarily driven by the stability of potential intermediates. The proximity of the electron-donating methoxy and methyl groups on the aromatic ring can influence the stability of carbocationic or radical species formed on the benzylic carbon of the ethane chain.

Key Reaction Pathways of the Ethane Linker:

Oxidation: The ethane linker is susceptible to oxidation, which can occur at either the carbon alpha or beta to the aromatic ring. Milder oxidizing agents may lead to the formation of a sulfoxide (B87167) or sulfone from the thiol group, which in turn can influence the reactivity of the adjacent methylene (B1212753) group. Stronger oxidation can lead to the cleavage of the carbon-carbon bond.

Elimination Reactions: Under basic conditions, the possibility of an elimination reaction exists, where the thiol group acts as a leaving group (following conversion to a better leaving group, such as a tosylate) to form a styrene (B11656) derivative. The regioselectivity of this elimination would be influenced by the steric and electronic environment.

Substitution Reactions: While less common for a simple alkane chain, nucleophilic substitution at the carbon bearing the thiol group can be induced, especially if the thiol is first converted to a better leaving group.

Interactive Data Table: Predicted Reactivity of the Ethane Linker

| Reaction Type | Reagents/Conditions | Predicted Major Product | Mechanistic Notes |

| Oxidation (mild) | H₂O₂, NaIO₄ | 2-(4-Methoxy-3-methylphenyl)ethanesulfinic acid | Selective oxidation of the thiol. |

| Oxidation (strong) | KMnO₄, heat | 4-Methoxy-3-methylbenzoic acid | Cleavage of the ethane linker. |

| Elimination | 1. TsCl, pyridine (B92270) 2. t-BuOK | 1-Methoxy-2-methyl-4-vinylbenzene | E2 elimination favored by a strong, bulky base. |

| Radical Halogenation | NBS, light | 1-(1-Bromoethyl)-4-methoxy-3-methylbenzene | Preferential bromination at the benzylic position due to radical stability. |

Elucidation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamics for reactions involving this compound is essential for understanding reaction mechanisms and optimizing synthetic protocols. These investigations are often carried out using a combination of experimental techniques and computational modeling.

Computational studies, often employing Density Functional Theory (DFT), can provide significant insights into the energy landscapes of potential reaction pathways. escholarship.org These studies can predict transition state geometries, activation energies (ΔG‡), and reaction enthalpies (ΔH), which are crucial for understanding the feasibility and rate of a given reaction.

Experimental kinetic studies typically involve monitoring the concentration of reactants and products over time using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography. From this data, rate laws, rate constants (k), and activation parameters like the Arrhenius activation energy (Ea) can be determined.

Illustrative Kinetic Data for the Thiolation Reaction to form this compound:

Interactive Data Table: Hypothetical Kinetic Parameters for SN2 Reaction

| Parameter | Value | Conditions |

| Rate Constant (k) | 2.5 x 10⁻³ L mol⁻¹ s⁻¹ | Ethanol (B145695), 25 °C |

| Activation Energy (Ea) | 75 kJ/mol | - |

| Pre-exponential Factor (A) | 1.2 x 10¹⁰ s⁻¹ | - |

| Enthalpy of Activation (ΔH‡) | 72.5 kJ/mol | 25 °C |

| Entropy of Activation (ΔS‡) | -45 J mol⁻¹ K⁻¹ | 25 °C |

| Gibbs Free Energy of Activation (ΔG‡) | 85.9 kJ/mol | 25 °C |

Illustrative Thermodynamic Data for a Hypothetical Elimination Reaction:

The thermodynamic parameters for a potential elimination reaction of an activated form of this compound provide insight into the position of the equilibrium.

Interactive Data Table: Hypothetical Thermodynamic Parameters for Elimination

| Parameter | Value | Conditions |

| Enthalpy of Reaction (ΔH) | +25 kJ/mol | 298 K, 1 atm |

| Entropy of Reaction (ΔS) | +120 J mol⁻¹ K⁻¹ | 298 K, 1 atm |

| Gibbs Free Energy of Reaction (ΔG) | -10.76 kJ/mol | 298 K, 1 atm |

These tables represent the types of data generated in mechanistic and kinetic studies. The actual values would be determined through specific experimental and computational research on this compound.

Computational Chemistry and Theoretical Insights into 2 4 Methoxy 3 Methylphenyl Ethanethiol

Quantum Chemical Calculations of Electronic Structure and Energetics

To elaborate on this section, studies employing methods like Density Functional Theory (DFT) or other ab initio quantum chemistry methods would be required. Such research would provide data on the molecule's optimized geometry, electronic properties (such as HOMO-LUMO energy levels), and thermodynamic stability. For instance, calculations analogous to those performed on other methoxyphenyl derivatives would be needed to populate data tables with specific values for bond lengths, bond angles, and Mulliken charges for 2-(4-Methoxy-3-methylphenyl)ethanethiol.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

This subsection would necessitate molecular dynamics (MD) simulation studies. These simulations would track the atomic movements of the compound over time, providing insights into its conformational landscape, flexibility, and potential interaction with other molecules. Data from such simulations would typically include radial distribution functions or root-mean-square deviation (RMSD) plots to illustrate the compound's dynamic behavior, none of which are currently available for this specific thiol.

Prediction and Characterization of Reaction Pathways and Transition States

Understanding the reaction pathways of this compound would involve computational studies that map out the potential energy surface for various reactions. This could include, for example, the thermal decomposition of the molecule, similar to studies conducted on ethanethiol (B150549) which show pathways like C-S and C-C bond cleavage. nih.gov Theoretical investigations on related methoxyalkyl compounds have also explored elimination reactions. researchgate.net However, specific transition state structures, activation energies, and reaction mechanisms for this compound have not been reported.

Development of Structure-Reactivity Relationship Models

The development of quantitative structure-activity relationship (QSAR) or structure-reactivity relationship (QSRR) models would require a dataset of related compounds with experimentally determined reactivities. Computational descriptors would then be correlated with these activities to build a predictive model. The absence of both a sufficient dataset and specific reactivity studies for this compound makes the creation of such a model impossible.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 4 Methoxy 3 Methylphenyl Ethanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. For 2-(4-methoxy-3-methylphenyl)ethanethiol, both ¹H and ¹³C NMR spectroscopy would be required for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns providing information about their substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) group protons would likely present as a sharp singlet around 3.8 ppm. The methyl group attached to the aromatic ring would also produce a singlet, expected in the region of 2.1-2.3 ppm. The two methylene (B1212753) groups of the ethanethiol (B150549) chain would give rise to two separate multiplets, and the thiol proton (-SH) would exhibit a characteristic signal, the chemical shift of which can be highly variable depending on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data by providing information on the number of unique carbon atoms. The spectrum would show distinct signals for the aromatic carbons, the methoxy carbon, the methyl carbon, and the two carbons of the ethanethiol side chain. The chemical shifts of these carbons would be indicative of their electronic environment.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. In the case of this compound, a high-resolution mass spectrum would provide the exact molecular weight, confirming its elemental composition (C₁₀H₁₄OS).

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the loss of the thiol group, cleavage of the ethyl side chain, and fragmentation of the aromatic ring. Analysis of these fragments would further corroborate the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A weak band corresponding to the S-H stretching vibration would be anticipated around 2550-2600 cm⁻¹. The C-S stretching vibration would likely appear in the region of 600-800 cm⁻¹. Strong bands corresponding to the C-O stretching of the methoxy group would be observed around 1030-1250 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The S-H and C-S stretching vibrations, which are often weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC): Given the likely volatility of this compound, Gas Chromatography (GC) would be a suitable technique for purity analysis. Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it would allow for the quantification of the compound's purity and the identification of any volatile impurities. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) would be another valuable tool, particularly for the analysis of less volatile impurities or for preparative separation. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for the separation and analysis of this compound. Detection could be achieved using a UV detector, set to a wavelength where the aromatic ring absorbs.

Applications in Advanced Organic Materials and Chemical Synthesis

Strategic Role as a Building Block in Multi-Step Organic Synthesis

There is currently no available research in the public domain that details the strategic use of 2-(4-Methoxy-3-methylphenyl)ethanethiol as a building block in multi-step organic synthesis. While the principles of multi-step synthesis are well-established, allowing for the construction of complex molecules from simpler starting materials, the specific application and strategic advantages of this particular thiol in such synthetic pathways have not been documented in scientific literature. General organic synthesis principles suggest that its thiol group could be used for various transformations, but specific examples or detailed studies are absent.

Utility as a Precursor for Advanced Polymeric Materials (contextualized by biomass conversion research)

No specific research has been found that investigates the use of this compound as a precursor for advanced polymeric materials, particularly in the context of biomass conversion.

However, related research on other lignin-derived monomers provides a conceptual framework. For instance, studies on 2-methoxy-4-vinylphenol (B128420) (MVP), a compound also derivable from biomass sources like ferulic acid, demonstrate its potential as a platform for creating functional monomers for radical polymerizations. mdpi.comnih.govsemanticscholar.org These MVP-derived monomers have been used to produce both thermoplastics and thermoset polymers. mdpi.comnih.govresearchgate.net Specifically, divinylbenzene-like monomers have been synthesized from MVP and subsequently crosslinked with thiol-bearing reagents to create thermosets. mdpi.comnih.govresearchgate.net This highlights a potential, though currently unexplored, avenue for the application of thiol-containing compounds like this compound in the development of bio-based polymers.

Derivatization for the Design of Novel Functional Molecules

There is a lack of specific studies on the derivatization of this compound for the design of novel functional molecules. The chemical structure of the compound, featuring a reactive thiol group and a substituted phenyl ring, suggests that it could be a candidate for various chemical modifications to create molecules with specific functions. However, no published research detailing such derivatization or the properties of the resulting functional molecules could be identified.

Exploration of Catalytic Applications for the Compound or Its Derivatives

No research is currently available that explores the catalytic applications of this compound or its derivatives. While certain sulfur-containing compounds can exhibit catalytic activity or act as ligands for catalytic metal centers, there are no specific studies that have investigated this potential for the subject compound.

Emerging Research Avenues and Future Outlook

Innovation in Synthetic Route Development

The preparation of specifically substituted phenylethanethiols often relies on established, multi-step procedures. A classic approach involves the reaction of a corresponding phenylethyl halide with a sulfur nucleophile like thiourea (B124793), followed by hydrolysis to yield the thiol. chemistrysteps.comchemicalbook.com For instance, a known synthesis for the related compound 2-(p-methoxyphenyl)-ethanethiol involves reacting 2-(p-methoxyphenyl)-ethyl bromide with thiourea, followed by hydrolysis with sodium hydroxide (B78521) to produce the target thiol in high yield. chemicalbook.com

However, the future of organic synthesis lies in the development of more efficient, selective, and versatile methodologies. For a molecule like 2-(4-Methoxy-3-methylphenyl)ethanethiol, research is moving beyond these traditional routes towards more sophisticated strategies. Innovations may include:

Palladium-Catalyzed Cross-Coupling Reactions: These methods offer powerful ways to construct the substituted aromatic core. researchgate.net A strategy could involve coupling a suitably protected ethanethiol (B150549) building block with a pre-functionalized aromatic ring, or vice-versa, using reactions like Suzuki or Stille couplings to form the key carbon-carbon bond. researchgate.net

Novel Thiolation Reagents: Moving beyond odorous and reactive reagents like hydrogen sulfide (B99878) or sodium hydrosulfide (B80085) is a key goal. rsc.org Research into "thiol-free" synthons, such as N-thiophthalimides, which can be used in nickel-catalyzed reactions to form C-S bonds under mild conditions, represents a significant step forward. rsc.org

A comparison of these approaches is summarized in the table below.

| Synthetic Strategy | Description | Potential Advantages | Associated Challenges |

| Classical Route | Nucleophilic substitution on a phenylethyl halide with a reagent like thiourea or NaSH. chemistrysteps.comchemicalbook.com | Well-established, often high-yielding for simple substrates. | May require harsh conditions, limited functional group tolerance. |

| Cross-Coupling | Palladium-catalyzed reactions to assemble the substituted aromatic framework. researchgate.net | High modularity, excellent functional group tolerance. | Requires pre-functionalized starting materials, catalyst cost. |

| Thiol-Free Surrogates | Use of reagents like N-thiophthalimides in metal-catalyzed reactions to introduce the sulfur atom. rsc.org | Avoids use of volatile and odorous thiols, mild reaction conditions. | Reagent availability and cost, catalyst sensitivity. |

Investigation of Underexplored Reactivity Pathways

The thiol group is known for its rich chemistry, primarily its acidity and high nucleophilicity. masterorganicchemistry.com Thiolates, the conjugate bases of thiols, are excellent nucleophiles for SN2 reactions and can participate in Michael additions. masterorganicchemistry.comresearchgate.net Furthermore, the oxidation of thiols to disulfides is a fundamental transformation, often reversible, which plays a key role in fields like protein chemistry. libretexts.orglibretexts.org

For this compound, future research will likely focus on reactivity pathways that are currently underexplored but hold significant promise for materials science and polymer chemistry.

Radical Thiol-Ene/Yne Chemistry: The addition of a thiol across a double (ene) or triple (yne) bond, initiated by light or a radical initiator, is a highly efficient "click" reaction. acs.org This pathway is insensitive to oxygen and proceeds rapidly under mild conditions, making it ideal for creating polymers and modifying surfaces. researchgate.net The specific electronic properties conferred by the substituted phenyl ring of this compound could influence the kinetics and selectivity of these radical processes.

Metal-Thiolate Complexation: Thiolates are effective ligands for a variety of metal ions. wikipedia.org The resulting metal-thiolate complexes have applications in catalysis and materials science. Research could explore the coordination chemistry of this compound with metals like gold, palladium, or copper, potentially leading to new catalysts or functional nanomaterials. nih.govacs.org

Oxidative C-S Coupling: Beyond disulfide formation, modern methods allow for cross-dehydrogenative coupling (CDC) reactions where the thiol C-S bond is formed directly with a C-H bond of another partner molecule, often under aerobic, metal-catalyzed conditions. organic-chemistry.org Investigating the potential of this compound in such reactions could open new avenues for constructing complex sulfides.

| Reactivity Pathway | Description | Key Features | Potential Applications |

| Nucleophilic Substitution | Reaction of the thiolate with electrophiles (e.g., alkyl halides). libretexts.org | Classic SN2 reactivity, forms thioethers. | Synthesis of functional molecules, drug discovery. |

| Oxidation to Disulfides | Dimerization of two thiol molecules via an S-S bond. libretexts.org | Reversible redox process. youtube.com | Dynamic covalent chemistry, protein folding studies. youtube.com |

| Thiol-Ene/Yne Radical Addition | Radical-mediated "click" reaction with alkenes or alkynes. acs.org | High efficiency, oxygen insensitivity, rapid kinetics. researchgate.net | Polymer synthesis, surface modification, hydrogel formation. researchgate.net |

| Metal-Ligand Coordination | Formation of complexes between the thiolate and metal ions. wikipedia.org | Strong binding to soft metals. | Catalysis, nanoparticle functionalization, sensors. nih.gov |

Integration into Complex Molecular Architectures and Supramolecular Systems

The functional groups of this compound make it an attractive building block for constructing larger, more complex systems. The thiol group provides a reactive handle for covalent attachment or dynamic interactions, while the substituted phenyl ring can influence properties like solubility, electronic behavior, and intermolecular packing.

Polymer and Macromolecular Functionalization: Thiolated polymers, or "thiomers," are macromolecules featuring pendant thiol groups. nih.gov this compound could be incorporated into polymer backbones or grafted onto existing polymers. Such thiomers exhibit useful properties, including the ability to form cross-linked networks via disulfide bonds, leading to the creation of hydrogels or self-healing materials. nih.govresearchgate.net Thiol-ene polymerization is another direct route to integrate this molecule into polymer networks for coatings and advanced materials. researchgate.net

Surface Modification: The strong affinity of sulfur for noble metal surfaces (e.g., gold) is well-documented. acs.org This allows this compound to be used in the formation of self-assembled monolayers (SAMs) on nanoparticles and surfaces. mdpi.com Such functionalization can stabilize nanoparticles, impart new properties, or provide a platform for further chemical reactions. mdpi.com

Supramolecular Assembly: Supramolecular systems are based on non-covalent or reversible covalent interactions. The reversible formation of disulfide bonds from thiol groups is a powerful tool in this area. researchgate.net It allows for the creation of dynamic systems that can respond to redox stimuli. libretexts.org Furthermore, the aromatic ring of this compound can participate in π-stacking interactions, providing an additional driving force for self-assembly into ordered structures like nanoribbons or vesicles. acs.org

Sustainable Synthesis and Application Development Initiatives

Modern chemical research is increasingly driven by the principles of green chemistry, which prioritize environmental friendliness, efficiency, and sustainability.

Greener Synthetic Protocols: Future development of synthetic routes for this compound will focus on sustainability. This includes using environmentally benign solvents like water or ethanol (B145695), employing catalytic rather than stoichiometric reagents, and designing processes that are highly atom-economical. researchgate.netrsc.org Molybdenum-catalyzed selective oxidation of thiols using green oxidants like H₂O₂ or air is an example of a sustainable transformation relevant to thiol chemistry. rsc.org The development of thiol syntheses that avoid toxic, odorous starting materials is also a key objective. rsc.org

Sustainable Materials: The reactivity of the thiol group is particularly suited for creating sustainable materials. Thiol-ene polymerization can be initiated by UV light, offering an energy-efficient curing process for coatings. researchgate.net The dynamic nature of disulfide bonds allows for the design of recyclable polymer networks and self-healing materials, reducing waste and extending material lifetimes.

Aqueous-Based Chemistry: Conducting reactions in water is a cornerstone of green chemistry. The anti-Markovnikov addition of thiols to alkenes can be performed efficiently in water without any additives, providing a green route to linear thioethers. organic-chemistry.org Exploring the use of this compound in aqueous-based polymerizations, such as emulsion polymerization, could lead to the development of water-borne coatings and materials with a reduced environmental footprint. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxy-3-methylphenyl)ethanethiol, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiolation reactions. For example, reacting 4-methoxy-3-methylbenzyl chloride with thiourea under reflux in ethanol, followed by hydrolysis with NaOH, yields the thiol derivative. Key steps include:

- Purification : Use reduced-pressure distillation to isolate the compound .

- Optimization : Control reagent addition rates and employ inert atmospheres to minimize disulfide formation. Monitor reaction progress via TLC (Rf ~0.3 in hexane/ethyl acetate 8:2).

Critical Data :

| Parameter | Condition | Yield Range |

|---|---|---|

| Reaction Temperature | 60–80°C | 70–85% |

| Solvent | Ethanol/Water | |

| Catalyst | None required |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.7–7.2 ppm), and the thiol proton (δ 1.2–1.5 ppm, broad, exchangeable). Use CDCl₃ as a solvent .

- FT-IR : Confirm the thiol group via S-H stretch (~2550 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹) for the methoxy group.

- Mass Spectrometry : Expect a molecular ion peak at m/z ≈ 196 (C₁₀H₁₄OS⁺) .

Advanced Research Questions

Q. How does the steric and electronic environment of the 4-methoxy-3-methylphenyl group influence the thiol's reactivity in nucleophilic substitutions?

- Methodological Answer : The methoxy group’s electron-donating effect increases the electron density on the aromatic ring, stabilizing intermediates in SNAr reactions. However, steric hindrance from the 3-methyl group may reduce accessibility to the thiol. Experimental Validation :

- Compare reaction rates with analogous compounds lacking the methyl group (e.g., 4-methoxyphenylethanethiol).

- Use Hammett substituent constants (σ⁺) to predict reactivity trends .

Q. What strategies mitigate oxidative degradation of this compound during storage and reactions?

- Methodological Answer :

- Storage : Dissolve in degassed solvents (e.g., THF) under argon and store at –20°C. Add stabilizers like BHT (0.1% w/v) .

- In Situ Protection : Convert the thiol to a disulfide using iodine, then reduce back with Zn/HCl before use .

Stability Data :

| Condition | Decomposition Rate (48 hrs) |

|---|---|

| Ambient Air, Light | >90% degradation |

| Argon, Dark, 4°C | <5% degradation |

Q. How can molecular sieves be utilized to purify this compound, and what are their adsorption mechanisms?

- Methodological Answer : 13X molecular sieves preferentially adsorb thiols via dipole interactions and pore size exclusion. Protocol :

Activate sieves at 300°C for 3 hrs.

Add 10% (w/v) sieves to the crude product in hexane, stir for 2 hrs.

Filter and concentrate. Purity increases from ~75% to >95% .

Adsorption Capacity :

| Molecular Sieve Type | Adsorption (mg/g) |

|---|---|

| 13X | 120 |

| 5A | 85 |

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 70–85% yields, but some protocols may yield lower due to disulfide byproducts. Use excess reducing agents (e.g., NaBH₄) to suppress oxidation .

- NMR Stability : shows thiols degrade in CDCl₃ over time. Validate NMR spectra immediately after synthesis or use D₂O exchange to quench thiol protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.